![molecular formula C16H14N4O2S B2652745 N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 332385-14-5](/img/structure/B2652745.png)
N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
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Overview
Description
“N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is a compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are an important class of heterocyclic compounds that possess a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They have been widely studied due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of isoniazide . The precursor N-[(5’-substituted 2’-phenyl-1H-indol-3’-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines was synthesized by cyclocondensation of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine with 5-substituted 2-phenyl-1H-indol-3-carboxaldehydes in 1,4-dioxane at reflux temperature .Molecular Structure Analysis
The molecular structure of “N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is characterized by the presence of a benzyl group, a pyridin-3-yl group, and an oxadiazol-2-ylsulfanyl group . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” typically involve the formation of a five-membered oxadiazole ring . The reaction is monitored by thin layer chromatography in a toluene–acetone solvent system .Scientific Research Applications
- The newly synthesized molecules exhibited promising inhibition potency against M. tuberculosis, making them potential candidates for anti-TB drug development .
- The results indicated potential anti-cancer properties, suggesting further exploration for targeted cancer therapy .
Anti-Tubercular Activity
IGF-1R Tyrosine Kinase Inhibition
PI3Kα Inhibition
Mechanism of Action
While the specific mechanism of action of “N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is not mentioned in the retrieved papers, oxadiazole derivatives are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Future Directions
The future directions for “N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” and similar compounds could involve further development and testing of their biological activities. Given their broad range of chemical and biological properties, these compounds could be further explored for their potential as therapeutic agents .
properties
IUPAC Name |
N-benzyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14(18-9-12-5-2-1-3-6-12)11-23-16-20-19-15(22-16)13-7-4-8-17-10-13/h1-8,10H,9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCJXTBQSGTLRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide |
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